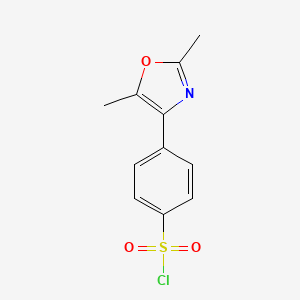

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

Description

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 1082399-00-5) is a sulfonyl chloride derivative featuring a 2,5-dimethyl-1,3-oxazole substituent at the para position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the formation of sulfonamides for pharmaceutical and agrochemical applications. Its structure combines the electrophilic sulfonyl chloride group with an electron-rich heterocyclic system, enabling diverse reactivity .

Properties

IUPAC Name |

4-(2,5-dimethyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-7-11(13-8(2)16-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUCKCOHCPVGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209472 | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082399-00-5 | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082399-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.

Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl Chloride

- CAS : 1086376-81-9

- Molecular Formula: C10H8ClNO3S

- Key Differences : Lacks a second methyl group on the oxazole ring (2-methyl vs. 2,5-dimethyl). This reduces steric hindrance and may enhance reactivity in nucleophilic substitutions compared to the dimethyl analog.

- Applications : Used in medicinal chemistry for covalent inhibitor synthesis .

4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride

- CAS : 954368-94-6

- Molecular Formula: C9H6ClNO3S

- Key Differences: No methyl groups on the oxazole ring, leading to reduced lipophilicity and altered electronic properties. Likely less stable in acidic conditions due to the absence of electron-donating methyl groups .

Heterocycle Replacement: Thiazole vs. Oxazole

3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl Chloride

- CAS : 66047-75-4

- Key Differences : Replaces oxygen in oxazole with sulfur (thiazole). The sulfur atom increases lipophilicity and may enhance binding to biological targets. Thiazole-containing sulfonyl chlorides are often used in antitubular agents .

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

- CAS : 852180-73-5

- Molecular Formula: C10H8ClNO2S2

Substituent Effects on the Benzene Ring

4-(Trifluoromethyl)benzene-1-sulfonyl Chloride

- CAS : 1893-27-4

- Physical Properties : Melting point 30–34°C, boiling point 76°C, density 1.53 g/cm³.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride group. This enhances reactivity in nucleophilic substitutions but reduces solubility in polar solvents .

4-(Dimethylamino)benzene-1-sulfonyl Chloride

- CAS : 19715-49-2

- Molecular Formula: C8H10ClNO2S

- Key Differences: The dimethylamino group is electron-donating, deactivating the benzene ring and reducing sulfonyl chloride reactivity. Often used in dye synthesis .

Comparative Analysis Table

Biological Activity

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

- Chemical Formula : C11H10ClNO3S

- CAS Number : 1082399-00-5

- Molecular Weight : 253.72 g/mol

The primary biological activity of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is attributed to its inhibition of human carbonic anhydrases, particularly hCA II. The compound exhibits the following inhibition constants:

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| hCA I | 96.3 µM |

| hCA II | 0.05 µM |

| hCA IX | 23.1 µM |

| hCA XII | 8.5 µM |

This selective inhibition affects various physiological processes such as fluid secretion, respiration, and pH regulation, leading to potential therapeutic applications in treating conditions like glaucoma and edema.

Biological Activity Data

The compound has demonstrated significant antimicrobial properties. It enhances the efficacy of antibiotics against resistant strains of bacteria, such as:

- Gram-positive bacteria : Enterococcus faecium, Enterococcus faecalis

- Gram-negative bacteria : Escherichia coli

In particular, it has been shown to potentiate the action of carbapenems (e.g., meropenem) and aminoglycosides (e.g., gentamicin) against these resistant strains.

Structure-Activity Relationship (SAR)

The structural characteristics of the compound significantly influence its biological activity. Variations in substituents on the benzene ring and modifications to the oxazole moiety can enhance or diminish its potency against specific targets. For instance, modifications that increase lipophilicity may improve cellular uptake and efficacy against cancer cells.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 (Colon) | 0.45 |

| M21 (Melanoma) | 0.32 |

| MCF7 (Breast) | 0.50 |

The results indicated significant inhibition of cell growth at nanomolar concentrations, particularly effective against colon and melanoma cancer cells.

Cytotoxic Effects

In a model using UM16 pancreatic cancer cells, the compound demonstrated an IC50 value of 0.58 µM , indicating potent cytotoxicity. This suggests that it may be effective in targeting pancreatic tumors that are often resistant to conventional therapies.

Angiogenesis Inhibition

The compound was tested in chick chorioallantoic membrane assays and effectively blocked angiogenesis and tumor growth. Its activity was comparable to established antiangiogenic agents like combretastatin A-4, suggesting its potential role in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling a dimethyloxazole precursor with a sulfonyl chloride moiety. A general approach includes:

- Reflux conditions : Use absolute ethanol or dichloromethane as solvents, with catalytic glacial acetic acid to promote condensation (e.g., 4–6 hours under reflux) .

- Workup : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

- Optimization : Adjust stoichiometry (1:1 molar ratio of oxazole precursor to sulfonylating agent) and monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- IR Spectroscopy : The sulfonyl chloride (-SO₂Cl) group exhibits a strong absorption band near 1204 cm⁻¹ (νS=O stretch). The oxazole ring shows C=N and C-O stretches at 1605–1439 cm⁻¹ .

- ¹H NMR : Aromatic protons on the benzene ring appear as doublets (δ 7.7–8.1 ppm, J = 8–10 Hz), while the dimethyloxazole protons resonate as singlets (δ 2.5–3.0 ppm for CH₃ groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 243.67 (C₉H₆ClNO₃S) .

Advanced Research Questions

Q. How does the electronic environment of the dimethyloxazole substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing oxazole ring enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) can model charge distribution to predict reactivity .

- Steric Considerations : The dimethyl group on the oxazole may hinder access to the sulfonyl chloride, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Experimental Validation : Compare reaction rates with control compounds lacking the oxazole group using kinetic assays .

Q. What challenges arise when using this compound in protein modification studies, and how can selectivity be achieved?

Methodological Answer:

- Selectivity Issues : The sulfonyl chloride reacts non-specifically with nucleophilic residues (e.g., lysine -NH₂, cysteine -SH). To mitigate this:

- Byproduct Management : Monitor hydrolysis of the sulfonyl chloride to sulfonic acid (in aqueous media) by maintaining anhydrous conditions and low temperatures (0–4°C) during reactions .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities, such as disorder or twinning?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement in SHELXL :

- Example : A recent study resolved twinning in a sulfonyl chloride derivative using SHELXL with a final R₁ = 0.032 .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for sulfonyl chloride derivatives: How should researchers validate purity and structural identity?

Methodological Answer:

- Purity Assessment : Perform DSC (differential scanning calorimetry) to confirm melting points and detect impurities. Compare with HPLC purity (>98%) .

- Structural Confirmation : Cross-validate using X-ray crystallography (for single crystals) or 2D NMR (e.g., HSQC, HMBC) to rule out polymorphic or isomeric forms .

- Case Study : A derivative with a reported mp of 89–91°C showed a 5°C variation due to residual solvent (ethyl acetate), resolved by prolonged drying under vacuum.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.